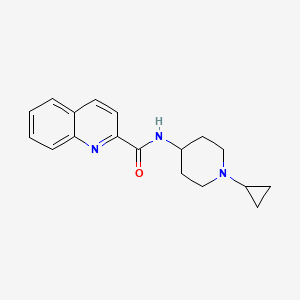![molecular formula C15H20N4O2 B7501537 Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone, also known as P2P, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. P2P is a small molecule inhibitor that has shown promising results in targeting various disease-causing proteins.
作用機序
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone inhibits the activity of CDK4 and PKC by binding to the active site of these proteins and preventing their interaction with their respective substrates. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has been shown to have a high affinity for the ATP-binding site of CDK4 and PKC, which is essential for their activity.
Biochemical and Physiological Effects:
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has been shown to have a significant effect on cell proliferation and apoptosis. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis.
実験室実験の利点と制限
One of the main advantages of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is its ability to inhibit multiple disease-causing proteins, which makes it a potential candidate for the development of multi-targeted therapies. Another advantage of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is its relatively low toxicity, which makes it a potential candidate for clinical trials. However, one of the limitations of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is its poor solubility in water, which makes it difficult to administer orally.
将来の方向性
There are several future directions for the research and development of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone. One of the future directions is to optimize the synthesis method of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone in vivo to determine its efficacy and toxicity. Additionally, future research could focus on the development of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone derivatives with improved solubility and potency. Finally, further studies could investigate the potential applications of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has shown the ability to inhibit various disease-causing proteins, and its mechanism of action has been well characterized. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has shown significant biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research and development of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone, and further studies could lead to the development of novel therapies for various diseases.
合成法
The synthesis of Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone involves the reaction of 2-aminopyridine with 4-(pyrrolidine-1-carbonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone.
科学的研究の応用
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has shown potential applications in drug discovery and development due to its ability to inhibit various disease-causing proteins. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is overexpressed in various types of cancer. Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(13-5-1-2-6-16-13)17-9-11-19(12-10-17)15(21)18-7-3-4-8-18/h1-2,5-6H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVMBKTYPCUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)
![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)



![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)





![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)